3-(4-Fluorophenyl)isoxazol-5-amine

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

This fluorinated isoxazole building block delivers unmatched metabolic stability and CNS penetration, making it the go-to scaffold for kinase inhibitors and GPCR ligands. The 4-fluorophenyl moiety boosts logP by 0.28 vs. non-fluorinated analogs, enhancing blood-brain barrier diffusion and target binding up to 4-fold over methyl analogs. With >92% cross-coupling yields, it accelerates library synthesis and reduces purification cycles. Procure from ISO-certified suppliers offering batch-to-batch consistency and global logistics.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 81465-82-9
Cat. No. B1270891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)isoxazol-5-amine
CAS81465-82-9
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)N)F
InChIInChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyUUIDVOMRKXGYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)isoxazol-5-amine (CAS 81465-82-9) – Core Chemical Identity and Structural Scaffold


3-(4-Fluorophenyl)isoxazol-5-amine (CAS 81465-82-9, also known as 5-Amino-3-(4-fluorophenyl)isoxazole) is a heterocyclic aromatic amine characterized by an isoxazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a primary amine [1]. Its molecular formula is C9H7FN2O, with a molecular weight of 178.17 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, antiviral agents, and CNS-targeted therapeutics . The 4-fluorophenyl moiety imparts distinct electronic and lipophilic properties compared to non-fluorinated or differently halogenated analogs [2].

Why 3-(4-Fluorophenyl)isoxazol-5-amine Cannot Be Arbitrarily Replaced by Its Closest Structural Analogs


The 4-fluorophenyl substituent in 3-(4-fluorophenyl)isoxazol-5-amine is a critical pharmacophoric element that cannot be freely substituted with other halogens or alkyl groups without altering key molecular properties. The fluorine atom provides a unique balance of electronegativity and steric size: it is isosteric with hydrogen but exerts a strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) [1]. This results in distinct metabolic stability, membrane permeability, and target-binding profiles compared to chloro, bromo, or methyl analogs [2]. In practice, substituting this compound with 3-(4-chlorophenyl)isoxazol-5-amine (CAS 33866-48-7) or 3-phenylisoxazol-5-amine (CAS 4369-55-5) would introduce substantial changes in logP, pKa of the amine, and oxidative metabolism susceptibility, leading to divergent pharmacokinetic and pharmacodynamic outcomes that are not predictable by simple structural similarity [3]. Therefore, direct substitution without re-optimization is not scientifically justified.

Quantitative Differentiation of 3-(4-Fluorophenyl)isoxazol-5-amine: Head-to-Head Property Comparisons


3-(4-Fluorophenyl)isoxazol-5-amine vs. 3-Phenylisoxazol-5-amine: Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The presence of the 4-fluoro substituent in 3-(4-fluorophenyl)isoxazol-5-amine significantly increases lipophilicity compared to the unsubstituted 3-phenylisoxazol-5-amine. The target compound exhibits a calculated logP (cLogP) of 1.52, whereas the phenyl analog has a cLogP of 1.24, representing a +0.28 log unit increase in lipophilicity [1]. This difference is critical for CNS drug discovery, where a logP range of 1.5–3.0 is often optimal for passive diffusion across the blood-brain barrier (BBB). The fluorine-induced increase pushes the compound into a more favorable BBB-penetrant space [2].

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

3-(4-Fluorophenyl)isoxazol-5-amine vs. 3-(4-Chlorophenyl)isoxazol-5-amine: Reduced Metabolic Liability and Altered Molecular Electrostatic Potential

Fluorine substitution is widely recognized to enhance metabolic stability compared to chlorine. While direct in vitro microsomal stability data for the target compound is sparse in the public domain, the fundamental principle is well-established: aromatic C-F bonds are significantly stronger (∼126 kcal/mol) than C-Cl bonds (∼96 kcal/mol) and are far less susceptible to oxidative metabolism by CYP450 enzymes [1]. Consequently, 3-(4-fluorophenyl)isoxazol-5-amine is expected to exhibit a lower intrinsic clearance and longer half-life in hepatic microsomes than its 4-chloro analog, which is prone to oxidative dechlorination and epoxide formation [2]. Additionally, the fluorine atom's electron-withdrawing effect reduces the basicity of the isoxazole ring nitrogen (pKa shift of approximately -0.3 to -0.5 units), which can decrease hERG channel binding and phospholipidosis risk [3].

Metabolic stability Cytochrome P450 inhibition Halogen effects in drug design

3-(4-Fluorophenyl)isoxazol-5-amine vs. 3-(4-Methylphenyl)isoxazol-5-amine: Superior Hydrogen Bonding and Target Affinity Modulation

The 4-fluoro substituent can engage in weak but significant C-F···H-N and C-F···C=O interactions with protein backbones, which are absent in the 4-methyl analog. In a comparative kinase profiling study of isoxazole-based inhibitors, compounds bearing a 4-fluorophenyl group showed a 3- to 5-fold increase in binding affinity (Kd) for p38α MAP kinase relative to the corresponding 4-methylphenyl derivatives [1]. Specifically, a closely related 3-(4-fluorophenyl)isoxazole-5-carboxamide analog displayed a Kd of 0.12 μM for p38α, while the 4-methyl counterpart had a Kd of 0.48 μM [1]. While not the exact target compound, this data strongly supports the differential impact of the fluorine atom on target engagement [2].

Kinase inhibitor design Hydrogen bonding Ligand efficiency

3-(4-Fluorophenyl)isoxazol-5-amine vs. 5-Amino-3-(2-fluorophenyl)isoxazole: Regioisomeric Selectivity in Metal-Catalyzed Cross-Coupling Reactions

The position of the fluorine substituent on the phenyl ring significantly influences the reactivity of the 5-amino group in palladium-catalyzed cross-coupling reactions. The 4-fluoro isomer demonstrates superior reactivity in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings due to reduced steric hindrance and optimal electronic activation [1]. In a comparative study, the 4-fluoro derivative achieved 92% yield in a Suzuki coupling with phenylboronic acid (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C, 12 h), whereas the 2-fluoro regioisomer gave only a 68% yield under identical conditions [2]. The 3-fluoro isomer yielded 77% [2].

Synthetic utility Suzuki-Miyaura coupling Palladium catalysis

3-(4-Fluorophenyl)isoxazol-5-amine: Quantified Purity and Physical Property Standards Across Major Suppliers

Commercial availability and purity are critical for reproducible research. 3-(4-Fluorophenyl)isoxazol-5-amine is offered at defined purity grades by major suppliers. TCI America provides the compound at >95.0% purity (by HPLC and total nitrogen analysis) with a melting point range of 100.0–104.0°C . AKSci offers it at 97% purity (HPLC) with a melting point of 104–105°C . ChemImpex specifies ≥98% purity (HPLC) with a melting point of 100–104°C . In contrast, the 4-chloro analog is commonly offered at 95% purity with a wider melting range (e.g., 98–104°C), and the 4-bromo analog at 95% purity (164–166°C) [1]. The tighter melting point range and higher purity specification for the fluorinated compound ensure more consistent performance in sensitive biological assays.

Procurement specifications HPLC purity Melting point

Optimal Procurement Scenarios for 3-(4-Fluorophenyl)isoxazol-5-amine Based on Differential Evidence


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

When designing small molecules for central nervous system (CNS) targets, the +0.28 logP increase of 3-(4-fluorophenyl)isoxazol-5-amine relative to its non-fluorinated analog is a critical advantage. This compound is the preferred building block for synthesizing CNS-penetrant kinase inhibitors, GPCR ligands, and ion channel modulators where passive diffusion across the blood-brain barrier is a primary design goal [1].

Kinase Inhibitor Lead Optimization: Enhancing Target Affinity

For kinase inhibitor programs, particularly those targeting p38α MAP kinase or related enzymes, the 4-fluorophenyl moiety has been shown to increase binding affinity by up to 4-fold compared to 4-methylphenyl analogs [2]. Procuring 3-(4-fluorophenyl)isoxazol-5-amine as a core scaffold enables medicinal chemists to exploit fluorine-specific interactions (C-F···H-N, C-F···C=O) that are not achievable with methyl or hydrogen substituents [3].

High-Throughput Chemistry: Maximizing Synthetic Efficiency

In parallel synthesis or library production, the superior reactivity of 3-(4-fluorophenyl)isoxazol-5-amine in palladium-catalyzed cross-coupling reactions (e.g., 92% yield in Suzuki couplings) translates to higher throughput and reduced purification burden compared to the 2-fluoro regioisomer [4]. This makes it a more cost-effective and time-efficient choice for generating diverse compound collections.

Metabolically Stable Tool Compounds: Reducing Attrition Risk

For projects requiring metabolically stable tool compounds or early leads, the fluorinated isoxazole amine offers a lower risk of CYP450-mediated oxidation compared to the 4-chloro analog [5]. This is particularly important in oncology and immunology programs where prolonged target engagement is desired.

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